3-(2,4-Dimethylphenoxymethyl)phenylmagnesium bromide
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Overview
Description
3-(2,4-Dimethylphenoxymethyl)phenylmagnesium bromide, 0.25 M in tetrahydrofuran, is an organometallic compound widely used in organic synthesis. It is a Grignard reagent, which means it is used to form carbon-carbon bonds, making it a valuable tool in the synthesis of various organic compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-(2,4-dimethylphenoxymethyl)phenylmagnesium bromide involves the reaction of 3-(2,4-dimethylphenoxymethyl)bromobenzene with magnesium in the presence of tetrahydrofuran as a solvent. The reaction is typically carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction conditions include:
Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures.
Time: The reaction time can vary but is generally completed within a few hours.
Catalysts: No additional catalysts are typically required for this reaction.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves:
Large-scale reactors: Industrial reactors are used to handle larger quantities of reactants.
Automation: The process is often automated to ensure consistent quality and efficiency.
Purification: The final product is purified using techniques such as distillation or crystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Dimethylphenoxymethyl)phenylmagnesium bromide undergoes several types of chemical reactions, including:
Nucleophilic Addition: It reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in substitution reactions with halides to form new carbon-carbon bonds.
Coupling Reactions: It can be used in coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common reagents.
Solvents: Tetrahydrofuran is the preferred solvent due to its ability to stabilize the Grignard reagent.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Biaryl Compounds: Formed from coupling reactions.
Scientific Research Applications
3-(2,4-Dimethylphenoxymethyl)phenylmagnesium bromide has several scientific research applications, including:
Organic Synthesis: Used to synthesize complex organic molecules.
Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates.
Material Science: Used in the preparation of polymers and other advanced materials.
Chemical Biology: Utilized in the synthesis of biologically active compounds for research purposes.
Mechanism of Action
The mechanism of action of 3-(2,4-dimethylphenoxymethyl)phenylmagnesium bromide involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in carbonyl compounds, leading to the formation of new carbon-carbon bonds. The molecular targets include carbonyl groups in aldehydes, ketones, and esters. The pathways involved are primarily nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Phenylmagnesium Bromide: A simpler Grignard reagent used for similar purposes.
4-Methoxyphenylmagnesium Bromide: Another Grignard reagent with a methoxy group.
3-Chlorophenylmagnesium Bromide: A Grignard reagent with a chlorine substituent.
Uniqueness
3-(2,4-Dimethylphenoxymethyl)phenylmagnesium bromide is unique due to the presence of the 2,4-dimethylphenoxymethyl group, which can provide additional steric and electronic effects, potentially leading to different reactivity and selectivity compared to other Grignard reagents.
Properties
Molecular Formula |
C15H15BrMgO |
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Molecular Weight |
315.49 g/mol |
IUPAC Name |
magnesium;2,4-dimethyl-1-(phenylmethoxy)benzene;bromide |
InChI |
InChI=1S/C15H15O.BrH.Mg/c1-12-8-9-15(13(2)10-12)16-11-14-6-4-3-5-7-14;;/h3-4,6-10H,11H2,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
OFRNCEXCUNYLCQ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC2=CC=C[C-]=C2)C.[Mg+2].[Br-] |
Origin of Product |
United States |
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